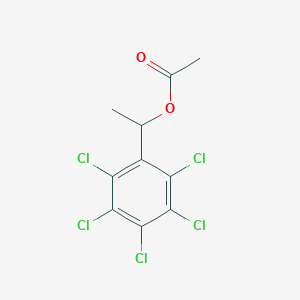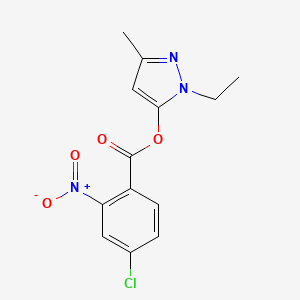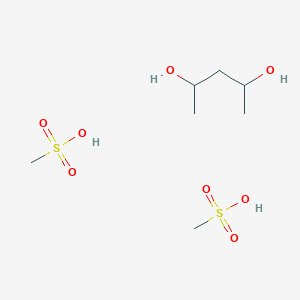
Methanesulfonic acid;pentane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;pentane-2,4-diol is a compound that combines methanesulfonic acid, an organosulfuric acid, with pentane-2,4-diol, a diol with two hydroxyl groups on the second and fourth carbon atoms. Methanesulfonic acid is known for its strong acidity and high solubility in water and organic solvents, while pentane-2,4-diol is valued for its use as a solvent and intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the oxidation of dimethyl sulfide using oxygen or chlorine as oxidants . Another method involves the reaction of methanol with hydrogen sulfide in the presence of a catalyst . Pentane-2,4-diol can be prepared by the hydrogenation of 2,4-pentanedione.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by purification . Pentane-2,4-diol is produced on an industrial scale through the catalytic hydrogenation of 2,4-pentanedione.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid undergoes various reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: It can be reduced to form methanethiol.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form esters and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Hydrogen gas in the presence of a catalyst is used for reduction.
Substitution: Alcohols and amines are common nucleophiles used in substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: Methanethiol.
Substitution: Esters and amides.
Scientific Research Applications
Methanesulfonic acid;pentane-2,4-diol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes.
Medicine: Utilized in the formulation of pharmaceuticals and as a catalyst in drug synthesis.
Industry: Applied in electroplating, metal recovery, and as an electrolyte in batteries.
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to donate protons and participate in acid-catalyzed reactions. It can also form stable complexes with metal ions, enhancing its utility in various applications . Pentane-2,4-diol acts as a solvent and stabilizer, facilitating the dissolution and stabilization of other compounds.
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid with similar acidity but higher corrosivity.
Hydrochloric Acid: Strong acid with similar applications but less stability in organic solvents.
Ethane-1,2-diol: A diol with similar solvent properties but different reactivity due to the position of hydroxyl groups.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low corrosivity, and biodegradability compared to other strong acids . Pentane-2,4-diol is unique for its specific hydroxyl group positions, which influence its reactivity and applications.
Properties
CAS No. |
64923-71-3 |
|---|---|
Molecular Formula |
C7H20O8S2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
methanesulfonic acid;pentane-2,4-diol |
InChI |
InChI=1S/C5H12O2.2CH4O3S/c1-4(6)3-5(2)7;2*1-5(2,3)4/h4-7H,3H2,1-2H3;2*1H3,(H,2,3,4) |
InChI Key |
SQXUIQQTCDXWCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)O)O.CS(=O)(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
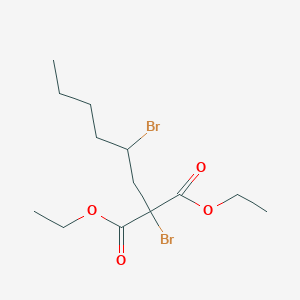
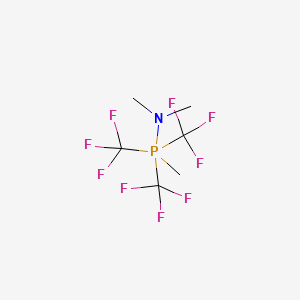

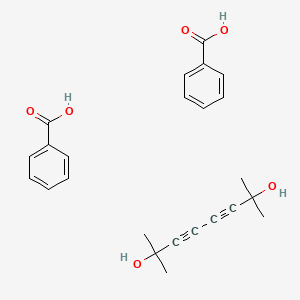
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
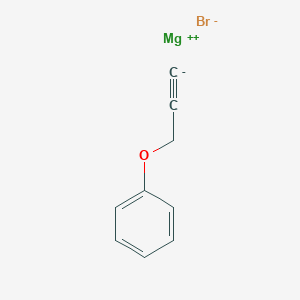
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
